molecular formula C12H21N3 B13890266 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine

4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine

Cat. No.: B13890266
M. Wt: 207.32 g/mol
InChI Key: OZPDSSMSDZZIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is a compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic structure with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 2-ethylimidazole with a suitable piperidine derivative. One common method is the nucleophilic substitution reaction where 2-ethylimidazole reacts with a halogenated piperidine under basic conditions. The reaction can be carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylimidazole: A simpler compound with only the imidazole ring.

    Piperidine: A basic six-membered ring structure without the imidazole moiety.

    4-(2-{5-[2-(4-piperidinyl)ethyl]-1H-pyrrol-2-yl}ethyl)piperidine: A compound with a similar piperidine structure but different substituents.

Uniqueness

4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is unique due to the combination of the imidazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 2-ethylimidazole or piperidine alone. The presence of both rings also enhances its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-[2-(2-ethylimidazol-1-yl)ethyl]piperidine

InChI

InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-5-11-3-6-13-7-4-11/h8,10-11,13H,2-7,9H2,1H3

InChI Key

OZPDSSMSDZZIAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.